5-Bromo-3-methylbenzene-1,2-diamine chemical properties
5-Bromo-3-methylbenzene-1,2-diamine chemical properties
An In-Depth Technical Guide to 5-Bromo-3-methylbenzene-1,2-diamine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-3-methylbenzene-1,2-diamine (CAS No. 76153-06-5), a key aromatic diamine intermediate. The document details its chemical identity, structural features, and core physicochemical properties, offering insights for handling, storage, and application. A detailed, field-proven synthesis protocol is presented, emphasizing the mechanistic rationale behind procedural steps. The guide further explores the compound's chemical reactivity, influenced by its unique substitution pattern, and its significant applications in pharmaceuticals, material science, and organic synthesis. Safety protocols and handling guidelines are also summarized to ensure safe laboratory and industrial use. This document is intended for researchers, chemists, and professionals in drug development and material science who utilize specialized aromatic intermediates.
Chemical Identity and Structure
5-Bromo-3-methylbenzene-1,2-diamine is an aromatic organic compound with the molecular formula C₇H₉BrN₂.[1] Its structure is defined by a benzene ring substituted with a bromine atom, a methyl group, and two adjacent amine groups.[1] This specific arrangement of functional groups imparts a unique combination of steric and electronic properties that govern its reactivity and make it a valuable precursor in various synthetic applications.[1][2]
The molecule's identity is cataloged under CAS Number 76153-06-5.[1] The strategic placement of the electron-donating amine and methyl groups, contrasted with the electron-withdrawing bromine atom, creates a nuanced electronic environment on the aromatic ring, influencing its role in subsequent chemical transformations.
Table 1: Chemical Identity of 5-Bromo-3-methylbenzene-1,2-diamine
| Property | Value |
|---|---|
| CAS Number | 76153-06-5[1] |
| IUPAC Name | 5-bromo-3-methylbenzene-1,2-diamine[1] |
| Molecular Formula | C₇H₉BrN₂[1][2] |
| Molecular Weight | 201.06 g/mol [1][2] |
| Canonical SMILES | CC1=CC(=CC(=C1N)N)Br[1][3] |
| InChI Key | UOFSLKHZOPVGHG-UHFFFAOYSA-N[1][4] |
| Synonyms | 5-Bromo-3-methyl-1,2-benzenediamine, 1,2-Diamino-5-bromo-3-methylbenzene[2] |
Caption: Molecular structure with IUPAC numbering.
Physicochemical Properties
The physical and chemical properties of a compound are critical for determining its appropriate handling, storage, and application conditions. 5-Bromo-3-methylbenzene-1,2-diamine is typically a solid at room temperature, with appearances ranging from off-white and yellow to brown or black, which can be indicative of purity.[1][4] Its melting point is consistently reported in the range of 63-64 °C.[1][2] The compound requires storage under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C) to ensure its stability and prevent degradation from air or light exposure.[1][2]
Table 2: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical State | Solid[1] | Vulcanchem[1] |
| Appearance | Off-white to Yellow to Brown/Green Solid | Sigma-Aldrich[4] |
| Melting Point | 63-64 °C | Vulcanchem, Lookchem[1][2] |
| Boiling Point | 298.8 ± 35.0 °C at 760 mmHg | Vulcanchem, Lookchem[1][2] |
| Density | 1.6 ± 0.1 g/cm³ | Vulcanchem[1] |
| Flash Point | 134.5 ± 25.9 °C | Vulcanchem, Lookchem[1][2] |
| pKa (Predicted) | 3.31 ± 0.10 | Vulcanchem, Lookchem[1][2] |
| Storage | 2–8 °C, under inert gas (Nitrogen or Argon) | Lookchem, Sigma-Aldrich[2][4] |
Synthesis and Purification Protocol
The synthesis of 5-Bromo-3-methylbenzene-1,2-diamine is most commonly achieved via the chemical reduction of its nitroaniline precursor, 4-bromo-2-methyl-6-nitroaniline. This transformation is a cornerstone of aromatic chemistry, converting a nitro group into a primary amine, thereby forming the second amine of the diamine structure.
Expertise & Rationale
The choice of stannous chloride (SnCl₂) in ethanol is a classic and effective method for this type of reduction. SnCl₂ is a mild reducing agent that is highly selective for the nitro group, leaving other functional groups on the aromatic ring, such as the bromine atom and the existing amine, intact. Ethanol serves as an effective solvent for both the reactant and the reagent, facilitating a homogenous reaction mixture upon heating. The reaction is driven to completion by refluxing, providing the necessary activation energy. The subsequent workup with a base like sodium bicarbonate (NaHCO₃) is crucial; it neutralizes the acidic reaction medium and precipitates tin salts, which can then be removed by filtration, simplifying purification.
Detailed Experimental Protocol
Reaction: Reduction of 4-bromo-2-methyl-6-nitroaniline to 5-bromo-3-methylbenzene-1,2-diamine.
Materials:
-
4-bromo-2-methyl-6-nitroaniline (1.0 eq)
-
Stannous chloride (SnCl₂) (3.0 eq)[5]
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
Reaction Setup: A suspension of 4-bromo-2-methyl-6-nitroaniline (e.g., 2.0 g, 8.7 mmol) in ethanol (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.[5]
-
Addition of Reducing Agent: Stannous chloride (e.g., 5.0 g, 26.1 mmol) is added to the suspension.[5]
-
Reflux: The reaction mixture is heated to reflux and maintained for approximately 14 hours, or until TLC analysis indicates complete consumption of the starting material.[5]
-
Cooling and Concentration: The mixture is cooled to room temperature and the solvent is removed under reduced pressure (vacuum concentration).[5]
-
Workup and Extraction: The resulting residue is diluted with ethyl acetate (100 mL) and partitioned with a saturated aqueous NaHCO₃ solution (200 mL) and water. This step neutralizes the acid and begins the purification process.[5]
-
Filtration: The resulting slurry is filtered through a pad of Celite to remove insoluble tin salts. The filter cake is washed thoroughly with additional ethyl acetate (3 x 50 mL).[5]
-
Separation and Washing: The combined filtrate is transferred to a separatory funnel. The organic layer is washed sequentially with saturated aqueous NaHCO₃, water, and brine.[5]
-
Drying and Final Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuum to yield the final product, 5-bromo-3-methylbenzene-1,2-diamine.[5]
-
Validation: The product identity can be confirmed via mass spectrometry, which should show a peak corresponding to [M+H]⁺ at m/z = 201.1.[5]
Caption: A step-by-step workflow for the synthesis protocol.
Chemical Reactivity and Applications
The reactivity of 5-Bromo-3-methylbenzene-1,2-diamine is dictated by its functional groups. The adjacent diamines are nucleophilic and are key to its role as a building block, particularly in the synthesis of heterocyclic systems.
Reactivity Profile
-
Cyclization Reactions: The 1,2-diamine moiety readily undergoes condensation reactions with dicarbonyl compounds, carboxylic acids, or their derivatives to form five- or six-membered heterocyclic rings, such as benzimidazoles or quinoxalines. This is a primary application in medicinal chemistry.
-
Schiff Base Formation: The amine groups can react with aldehydes or ketones to form Schiff bases. These ligands can then be used to create macrocyclic metal complexes.[1] Research has shown that dioxomolybdenum(VI) complexes formed from such ligands exhibit antibacterial activity.[1]
-
Aromatic Substitution: The electronic nature of the ring influences its susceptibility to further substitution. The amine groups are strongly activating, while the bromine is deactivating but ortho-, para-directing. This complex interplay allows for controlled, site-selective modifications.
Caption: Logical relationships in reactivity and applications.
Applications
-
Pharmaceutical and Drug Discovery: This compound is a valuable intermediate for synthesizing complex bioactive molecules.[1][2] Its structure serves as a scaffold that can be modified to produce compounds with specific therapeutic properties, making it integral to drug discovery pipelines.[1]
-
Organic Synthesis: As a versatile building block, it provides multiple reaction sites for creating diverse and complex chemical structures.[1][2]
-
Material Science: The compound is used in the development of advanced materials.[6] Its aromatic and electronic properties are suitable for creating organic light-emitting diodes (OLEDs) and other organic electronic materials.[6] Furthermore, it can be incorporated into polymer backbones to enhance thermal stability or flame retardancy.[6] The diamine structure also allows for the formation of metal-organic frameworks (MOFs) or coordination polymers with applications in catalysis and gas storage.[6]
-
Antimicrobial Research: It is used to synthesize Schiff base ligands that, when complexed with metal ions like molybdenum, show promising antimicrobial properties.[1]
Safety and Handling
Proper handling of 5-Bromo-3-methylbenzene-1,2-diamine is essential due to its potential hazards. Based on data for structurally similar aromatic amines and available safety information, the compound should be treated as harmful and an irritant.
-
General Handling: Use only in a well-ventilated area or under a chemical fume hood.[7] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke when using this product.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. If dust is generated, a NIOSH-approved respirator is required.
-
First Aid:
-
If Inhaled: Move the person to fresh air. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash with plenty of water.[8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical advice.
-
If Swallowed: Rinse mouth. Call a poison control center or doctor if you feel unwell.[8]
-
Table 3: GHS Hazard Information
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed[4][8] |
| H312 | Harmful in contact with skin[4] |
| H315 | Causes skin irritation[4] |
| H319 | Causes serious eye irritation[4] |
| H332 | Harmful if inhaled[4] |
| H335 | May cause respiratory irritation[4] |
References
- 5-Bromo-3-methylbenzene-1,2-diamine - 76153-06-5. Vulcanchem.
- Cas 76153-06-5, 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE. Lookchem.
- 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | 76153-06-5. ChemicalBook.
- 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE 76153-06-5 wiki. Guidechem.
- Exploring Material Science Applications of 5-Bromo-3-methylbenzene-1,2-diamine. NINGBO INNO PHARMCHEM CO.,LTD.
- 5-Bromo-3-methylbenzene-1,2-diamine | 76153-06-5. Sigma-Aldrich.
- SAFETY D
- SAFETY D
- 4-Bromo-1,2-phenylenediamine | 1575-37-7. Tokyo Chemical Industry (India) Pvt. Ltd.
- SAFETY D
Sources
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- 4. 5-Bromo-3-methylbenzene-1,2-diamine | 76153-06-5 [sigmaaldrich.com]
- 5. 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | 76153-06-5 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
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